molecular formula C15H21N3OS B6586130 N-cyclohexyl-3-{6-methylimidazo[2,1-b][1,3]thiazol-3-yl}propanamide CAS No. 1251709-78-0

N-cyclohexyl-3-{6-methylimidazo[2,1-b][1,3]thiazol-3-yl}propanamide

Cat. No.: B6586130
CAS No.: 1251709-78-0
M. Wt: 291.4 g/mol
InChI Key: HYJBRNRYSYUJNP-UHFFFAOYSA-N
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Description

The compound N-cyclohexyl-3-{6-methylimidazo[2,1-b][1,3]thiazol-3-yl}propanamide is a synthetic analog based on the imidazo[2,1-b]thiazole scaffold, a heterocyclic system recognized in medicinal chemistry for its diverse and potent biological activities. This specific reagent is designed for investigative use in early-stage drug discovery and pharmacological research. The imidazothiazole core is a privileged structure in anticancer research . Compounds featuring this scaffold have demonstrated relevant in vitro antiproliferative activity against resistant cancer cell lines, including models of pancreatic ductal adenocarcinoma (PDAC), with some analogs exhibiting half maximal inhibitory concentration (IC50) values in the low micromolar range (5-10 µM) . Furthermore, research into closely related structures has identified potent and selective inhibitors of the cyclooxygenase-2 (COX-2) enzyme, with IC50 values reported in the highly potent 0.08-0.16 µM range . The COX-2 enzyme is a key pathological mediator in inflammation, and its levels are also elevated in several cancer types, making it a significant therapeutic target . The structural features of this compound, particularly the lipophilic cyclohexyl group and the propanamide linker, are intended to modulate its physicochemical properties and interaction with biological targets. This reagent provides researchers with a valuable chemical tool to probe structure-activity relationships (SAR), investigate mechanisms of action related to the imidazothiazole chemotype, and explore new therapeutic avenues in areas such as oncology and inflammatory disease.

Properties

IUPAC Name

N-cyclohexyl-3-(6-methylimidazo[2,1-b][1,3]thiazol-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3OS/c1-11-9-18-13(10-20-15(18)16-11)7-8-14(19)17-12-5-3-2-4-6-12/h9-10,12H,2-8H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYJBRNRYSYUJNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=CSC2=N1)CCC(=O)NC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclohexyl-3-{6-methylimidazo[2,1-b][1,3]thiazol-3-yl}propanamide typically involves multiple steps, starting with the preparation of the core imidazo[2,1-b][1,3]thiazole structure. This can be achieved through cyclization reactions involving appropriate precursors such as thioamides and amines. The cyclohexyl group is then introduced through a subsequent reaction with cyclohexylamine under controlled conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical synthesis using reactors and advanced purification techniques to ensure high yield and purity. The process would be optimized to minimize waste and improve efficiency, often involving continuous flow chemistry and automated systems for monitoring and control.

Chemical Reactions Analysis

Types of Reactions: N-cyclohexyl-3-{6-methylimidazo[2,1-b][1,3]thiazol-3-yl}propanamide can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure and properties.

  • Substitution: Substitution reactions can introduce new substituents at specific positions on the molecule.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, each with distinct chemical and physical properties.

Scientific Research Applications

Chemistry: In chemistry, N-cyclohexyl-3-{6-methylimidazo[2,1-b][1,3]thiazol-3-yl}propanamide is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound has shown potential as a bioactive molecule with various biological activities. It can be used to study enzyme inhibition, receptor binding, and other biological processes.

Medicine: The compound has been investigated for its potential medicinal properties, including anticancer and antimicrobial activities. Its ability to interact with biological targets makes it a candidate for drug development.

Industry: In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism by which N-cyclohexyl-3-{6-methylimidazo[2,1-b][1,3]thiazol-3-yl}propanamide exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic outcomes. The exact molecular targets and pathways involved would depend on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

The target compound shares its imidazo[2,1-b]thiazole core with several analogs but differs in substituents and side chains. Key comparisons include:

Compound Name / ID Core Substituent Side Chain / Linker Yield (%) Melting Point (°C) Molecular Formula Key Biological Data (if available)
Target Compound 6-methyl N-cyclohexyl propanamide N/A N/A C₁₅H₂₀N₃OS Not reported in evidence
5k 6-phenyl Pyridin-3-yl acetamide 78 92–94 C₃₀H₃₀N₆O₂S Cytotoxicity (MDA-MB-231: IC₅₀ ~22.6 μM)
5l 6-(4-chlorophenyl) Pyridin-3-yl acetamide with piperazine 72 116–118 C₃₀H₂₉ClN₆O₂S VEGFR2 inhibition (5.72% at 20 μM); MDA-MB-231 IC₅₀ = 1.4 μM
Sorafenib-mimetic 6a–l 6-methyl (replaces pyridine) Carbohydrazide linker 70–81 80–218 Varies Designed for VEGFR-2 inhibition; comparable to Sorafenib
CXCR4 ligand 6,6-dimethyl Dicyclohexyl imidothiocarbamate N/A N/A C₂₀H₃₀N₄S₂ Docking energy: -9.17 kcal/mol (CXCR4)

Key Observations :

  • Substituent Effects : The 6-methyl group in the target compound may enhance metabolic stability compared to phenyl or chlorophenyl analogs (e.g., 5k, 5l), which show stronger cytotoxicity but higher molecular weights .
  • Linker Influence : The propanamide chain in the target compound differs from acetamide (5k, 5l) or urea/carbohydrazide linkers (Sorafenib-mimetics). Shorter linkers (e.g., acetamide) may improve binding to kinases like VEGFR2, while bulkier groups (e.g., cyclohexyl) could modulate receptor selectivity .
  • Thermal Stability : Melting points for analogs range widely (80–218°C), influenced by substituent polarity and crystallinity. The target compound’s cyclohexyl group may lower melting points compared to chlorophenyl derivatives .
Kinase Inhibition :

Compound 5l (6-(4-chlorophenyl) analog) demonstrated potent VEGFR2 inhibition (5.72% at 20 μM) and cytotoxicity against MDA-MB-231 cells (IC₅₀ = 1.4 μM), outperforming Sorafenib (IC₅₀ = 5.2 μM) .

Receptor Binding :

The CXCR4 ligand (6,6-dimethylimidazothiazole) showed strong docking energy (-9.17 kcal/mol), suggesting imidazothiazole scaffolds are viable for chemokine receptor targeting . The target compound’s propanamide chain could modulate interactions with residues like Asp97 or Trp94 in CXCR4, though experimental validation is needed .

Cytotoxicity :

Phenyl and chlorophenyl analogs (5k, 5l) exhibit IC₅₀ values in the low micromolar range, while morpholine-substituted derivatives (e.g., 5a) show moderate activity. The target compound’s cyclohexyl group may reduce cytotoxicity compared to aromatic substituents but improve pharmacokinetic properties .

Biological Activity

N-cyclohexyl-3-{6-methylimidazo[2,1-b][1,3]thiazol-3-yl}propanamide is a synthetic compound characterized by its unique structural features, including a cyclohexyl group and an imidazo[2,1-b][1,3]thiazole moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anticancer and anticonvulsant properties.

Chemical Structure and Properties

The molecular formula of this compound is C13H16N4SC_{13}H_{16}N_{4}S with a molecular weight of 291.4 g/mol. The compound's structure allows for diverse interactions with biological targets, which is crucial for its pharmacological effects.

Key Structural Features

FeatureDescription
Molecular FormulaC13H16N4SC_{13}H_{16}N_{4}S
Molecular Weight291.4 g/mol
Structural ComponentsCyclohexyl group, Imidazo[2,1-b][1,3]thiazole moiety

The biological activity of this compound is believed to result from its interaction with specific molecular targets such as enzymes and receptors. For instance, compounds with similar structures have shown to inhibit certain enzyme activities and modulate receptor signaling pathways.

Anticancer Activity

Recent studies highlight the anticancer potential of compounds containing the imidazo[2,1-b][1,3]thiazole structure. For example:

  • Case Study : A compound similar to this compound exhibited significant cytotoxic effects against various cancer cell lines including Jurkat and HT-29 cells. The IC50 values were reported to be less than those of standard chemotherapeutic agents like doxorubicin .

Anticonvulsant Activity

The anticonvulsant properties of related thiazole compounds have been explored using animal models:

  • Research Findings : In picrotoxin-induced convulsion models, thiazole derivatives demonstrated effective anticonvulsant activity. The structure-activity relationship (SAR) indicated that modifications in the thiazole ring significantly influenced efficacy .

Summary of Biological Activity Studies

Study TypeActivity TestedResultReference
In vitroCytotoxicityIC50 < Doxorubicin against Jurkat cells
In vivoAnticonvulsantSignificant protection in animal models
SAR AnalysisStructure ModificationEnhanced activity with specific substitutions

Q & A

Q. What are the key synthetic steps and optimal reaction conditions for synthesizing N-cyclohexyl-3-{6-methylimidazo[2,1-b][1,3]thiazol-3-yl}propanamide?

  • Methodology : The synthesis involves multi-step organic reactions:

Core Formation : Cyclization of precursors to construct the imidazo[2,1-b][1,3]thiazole ring using catalysts like palladium or copper salts .

Functionalization : Coupling the cyclohexylpropanamide moiety via amide bond formation, often employing coupling agents (e.g., EDC/HOBt) in solvents like dimethylformamide (DMF) or acetonitrile .

Purification : Chromatography (e.g., silica gel) or recrystallization to isolate the final product.

  • Optimal Conditions : Reactions are performed under inert atmospheres (N₂/Ar), with temperatures ranging from 60–100°C and reaction times of 12–24 hours .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodology :
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry and substituent positions .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
  • HPLC : Assess purity (>95%) and stability under stress conditions (e.g., thermal, pH variations) .

Q. What biological targets are implicated in its mechanism of action?

  • Methodology : Imidazo[2,1-b]thiazole derivatives inhibit enzymes critical in cancer pathways (e.g., tyrosine kinases) and disrupt cellular signaling . Fluorinated analogs enhance binding affinity to targets via lipophilic interactions . Preliminary studies suggest antimicrobial activity against Gram-positive bacteria .

Advanced Research Questions

Q. How can synthetic yields and purity be optimized for large-scale production?

  • Methodology :
  • Microwave-Assisted Synthesis : Reduces reaction time (30–60 minutes vs. hours) and improves yield by 15–20% .
  • Continuous Flow Chemistry : Enhances reproducibility and scalability while minimizing side reactions .
  • Catalyst Screening : Transition-metal catalysts (e.g., Pd/Cu) improve coupling efficiency .

Q. How to address discrepancies in reported biological activity data across studies?

  • Methodology :
  • Orthogonal Assays : Validate activity using both in vitro (e.g., cell viability assays) and in silico (e.g., molecular docking) approaches .
  • QSAR Analysis : Correlate structural features (e.g., substituent electronegativity) with bioactivity to identify critical pharmacophores .

Q. What computational strategies predict binding affinity and selectivity?

  • Methodology :
  • Molecular Docking : Simulate interactions with targets (e.g., EGFR kinase) using software like AutoDock or Schrödinger .
  • MD Simulations : Assess binding stability over time (50–100 ns trajectories) to prioritize derivatives .

Q. How to design derivatives with improved pharmacokinetic properties?

  • Methodology :
  • Substituent Modification : Introduce electron-withdrawing groups (e.g., -CF₃) to enhance metabolic stability .
  • Prodrug Strategies : Mask polar groups (e.g., acetamide) to improve oral bioavailability .

Q. What assays evaluate selectivity and toxicity in preclinical studies?

  • Methodology :
  • Cytotoxicity Screening : Compare IC₅₀ values across cancer vs. normal cell lines (e.g., HEK293) .
  • hERG Assays : Assess cardiac toxicity risks using patch-clamp electrophysiology .

Q. How does fluorination of analogs influence bioactivity?

  • Methodology : Fluorine atoms enhance lipophilicity and hydrogen-bonding capacity, improving target engagement. For example, 4-fluorophenyl analogs show 2–3× higher potency in kinase inhibition assays .

Q. What protocols ensure compound stability during storage and handling?

  • Methodology :
  • Stability Studies : Monitor degradation via HPLC under accelerated conditions (40°C/75% RH for 6 months) .
  • Lyophilization : Stabilize hygroscopic derivatives by freeze-drying in amber vials under N₂ .

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